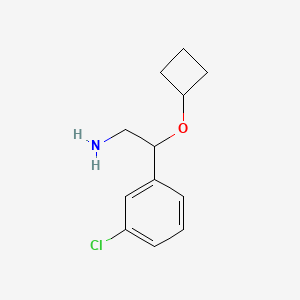
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine, also known as o-desmethyltramadol, is a chemical compound that belongs to the class of opioids. It is a synthetic analog of tramadol, which is a widely used opioid analgesic. The compound has gained significant attention in recent years due to its potential use in scientific research.
Applications De Recherche Scientifique
Toxicity and Environmental Impact
Research into similar compounds like DDT metabolites, including those with chlorophenyl groups, has shown their potential environmental impact. Studies have investigated the cytotoxicity, dioxin-like activity, and estrogenicity of these metabolites, noting their presence in environmental samples and their potential interference with normal reproductive and endocrine functions in various organisms (Wetterauer et al., 2012).
Chemical Synthesis and Applications
In the field of chemical synthesis, compounds with chlorophenyl groups have been used in various reactions. For example, the Friedel–Crafts acylation reaction has been applied to synthesize chlorophenyl methanones and ethanones, showing the utility of these compounds in organic synthesis (Mahdi et al., 2011). Additionally, the synthesis and study of chlorophyll derivatives appending a pyridyl group have been explored, indicating potential applications in the study of photosynthetic pigments and related fields (Yamamoto & Tamiaki, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of chlorophenyl compounds have been synthesized and tested for various biological activities. For instance, compounds with chlorophenyl structures have been evaluated for their antitubercular and antioxidant activities, highlighting their potential in medicinal chemistry (Prathap et al., 2014). Furthermore, the synthesis and antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride have been explored, indicating the relevance of these compounds in the development of new antidepressant drugs (Guo Ya-nan, 2010).
Crystallographic and Structural Analysis
Crystallographic studies of chlorophenyl compounds have provided insights into their molecular structures, which is crucial for understanding their chemical properties and potential applications in various fields. Such studies include the analysis of cyproconazole and other related compounds (Kang et al., 2015).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-cyclobutyloxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-4-1-3-9(7-10)12(8-14)15-11-5-2-6-11/h1,3-4,7,11-12H,2,5-6,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWFEVMKIVOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

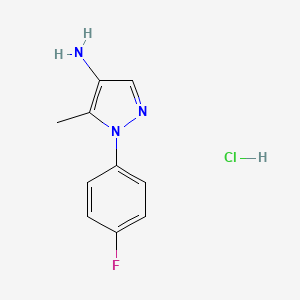
![N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2365302.png)
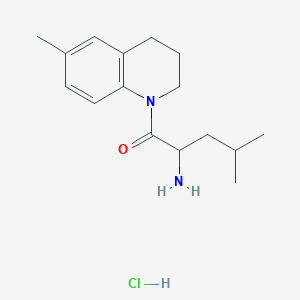
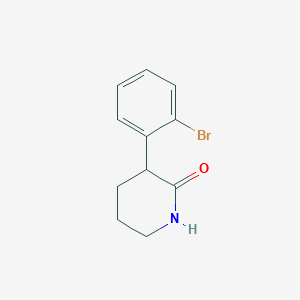
![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
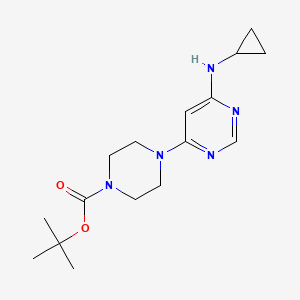
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)
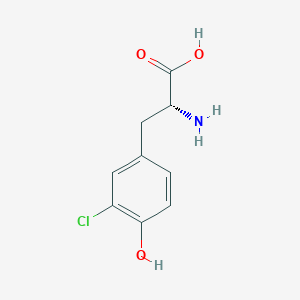
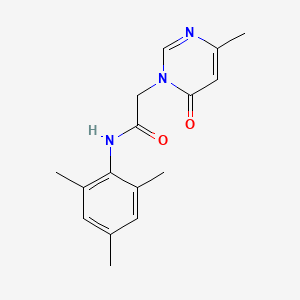
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)